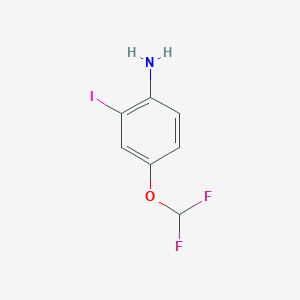

4-(Difluoromethoxy)-2-iodoaniline

概要

説明

4-(Difluoromethoxy)-2-iodoaniline is an organic compound that features a difluoromethoxy group and an iodine atom attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 4-(Difluoromethoxy)-2-iodoaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(Difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)-2-iodoaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in its synthesis.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine and ferric oxide are used as reducing agents.

Substitution: Reagents such as sodium iodide and copper catalysts are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .

科学的研究の応用

4-(Difluoromethoxy)-2-iodoaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

作用機序

The mechanism of action of 4-(Difluoromethoxy)-2-iodoaniline involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its interaction with enzymes and receptors. The iodine atom can participate in halogen bonding, further modulating the compound’s biological activity .

類似化合物との比較

Similar Compounds

4-(Difluoromethoxy)aniline: Lacks the iodine atom, resulting in different reactivity and applications.

2-Iodoaniline:

4-Iodoaniline: Similar structure but without the difluoromethoxy group, leading to different chemical behavior

Uniqueness

4-(Difluoromethoxy)-2-iodoaniline is unique due to the presence of both the difluoromethoxy group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it valuable for various applications .

生物活性

Overview of 4-(Difluoromethoxy)-2-iodoaniline

This compound is a chemical compound that belongs to the class of anilines, which are characterized by the presence of an amino group attached to a benzene ring. The addition of difluoromethoxy and iodine substituents can significantly influence its chemical properties and biological activities.

Chemical Structure and Properties

- Molecular Formula : C7H6F2I N

- Molecular Weight : Approximately 251.03 g/mol

- Canonical SMILES :

C1=CC(=C(C=C1N)F)OC(F)F

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group may enhance lipophilicity, allowing for better membrane penetration, while the iodine atom can facilitate interactions with halogen-bonding sites in proteins.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance:

- Case Study : A study on related aniline derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction.

- Mechanism : These compounds often disrupt cellular signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Anilines have been explored for their antimicrobial potential. The presence of halogen atoms (like iodine) can enhance the antimicrobial efficacy:

- Case Study : A series of studies demonstrated that halogenated anilines exhibited significant activity against Gram-positive and Gram-negative bacteria.

- Mechanism : This activity is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Data Table: Biological Activity Comparison

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Apoptosis induction, membrane disruption |

| 4-Iodoaniline | High | Moderate | Cell signaling disruption |

| 3-Fluoroaniline | Low | High | Membrane integrity interference |

Research Findings

- Antitumor Studies : In vitro studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties.

- Microbial Inhibition : Compounds structurally related to this aniline have been documented to exhibit broad-spectrum antimicrobial activity, making them candidates for further exploration in drug development.

- Toxicological Assessments : Preliminary assessments indicate that while some derivatives show efficacy, they also require careful evaluation for toxicity, particularly regarding their effects on human cells.

特性

IUPAC Name |

4-(difluoromethoxy)-2-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2INO/c8-7(9)12-4-1-2-6(11)5(10)3-4/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANXLQMSTQEZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。